molecular formula C12H16O2 B7998380 (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol

(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol

Cat. No.: B7998380
M. Wt: 192.25 g/mol
InChI Key: VKPWQSCURHLAGT-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol: is an organic compound with the molecular formula C12H16O2 It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 2-methoxyphenyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-bromoanisole and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclopentanone to yield the desired product.

    Hydrogenation: Another method involves the hydrogenation of 2-(2-methoxyphenyl)cyclopentanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

    Substitution: Substitution reactions can occur at the methoxy group or the cyclopentanol ring. Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2) are common examples.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Br2 in carbon tetrachloride (CCl4), SOCl2 in pyridine.

Major Products Formed:

    Oxidation: 2-(2-Methoxyphenyl)cyclopentanone.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated cyclopentanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of stereochemistry and reaction mechanisms.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of biochemical assays and probes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Studied as a potential lead compound for drug development.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the synthesis of specialty polymers and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Intermediates: Formation of reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

    trans-2-(2-Hydroxyphenyl)cyclopentanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    trans-2-(2-Ethoxyphenyl)cyclopentanol: Similar structure but with an ethoxy group instead of a methoxy group.

    trans-2-(2-Methylphenyl)cyclopentanol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness:

  • The presence of the methoxy group in (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interactions.
  • The trans configuration of the cyclopentanol ring provides distinct stereochemical characteristics, affecting its biological activity and applications.

Properties

IUPAC Name

(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPWQSCURHLAGT-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol
Reactant of Route 3
(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol
Reactant of Route 4
(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol
Reactant of Route 5
(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol
Reactant of Route 6
(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.